(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Description
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Activity
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone derivatives have been synthesized for antifungal activity. A study demonstrated that certain structural derivatives, including 4-chlorophenyl and 4-fluorophenyl, significantly enhanced antifungal effectiveness (Lv et al., 2013).
Microwave Assisted Synthesis and Pharmacological Evaluation
Compounds related to this compound have been prepared using microwave-assisted synthesis. These compounds, including azetidinones and thiazolidinones, were evaluated for their antibacterial and antifungal activities, showing considerable effectiveness against various pathogens (Mistry & Desai, 2006).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been analyzed. This study provided insights into the molecular configuration, orientation, and intermolecular interactions, which are crucial for understanding their biological activity (Revathi et al., 2015).
Antimicrobial and Anticancer Agents
Research into pyrazole derivatives with a structure similar to this compound has indicated their potential as antimicrobial and anticancer agents. These compounds showed higher activity than some standard drugs in preliminary screenings (Hafez et al., 2016).
Synthesis and Biological Evaluation of Derivatives
Another study focused on synthesizing derivatives of (3,4-dichlorophenyl)(3-(substituted phenyl)bicyclo methanones and evaluating their antimicrobial and antioxidant activities. This research contributes to understanding how structural variations can impact biological activity (Thirunarayanan, 2016).
Development of Solution Formulations
Formulations for poorly water-soluble compounds like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl derivatives have been developed for increased in vivo exposure. These studies are crucial for the pharmacological development of new drugs (Burton et al., 2012).
Binding Mode Analysis and ADME Studies
Binding mode analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of derivatives like 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been conducted. Such studies are essential for understanding the mechanism of action and pharmacokinetics of potential drugs (Chandra et al., 2020).
Synthesis and Catalytic Asymmetric Addition Studies
Compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been synthesized and evaluated for catalytic asymmetric addition to aldehydes. This research contributes to the field of synthetic organic chemistry and asymmetric catalysis (Wang et al., 2008).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTIBAGNIHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.